molecular formula C5H4ClN5 B021510 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-65-3

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Katalognummer B021510
CAS-Nummer: 100644-65-3
Molekulargewicht: 169.57 g/mol
InChI-Schlüssel: ASKOHPBJRRSUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the molecular formula C5H4ClN5 . It has a molecular weight of 169.57 g/mol .


Synthesis Analysis

Based on the available literature, a series of novel pyrazolo[3,4-d]pyrimidines have been synthesized . The key steps in the synthesis process include copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of “4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.57 g/mol, and its exact mass is 169.0155228 g/mol . It has a topological polar surface area of 80.5 Ų . The compound has two hydrogen bond donors and four hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Field

This compound is used in the field of Oncology .

Application

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is used as a CDK2 inhibitor in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Method of Application

A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Results

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Antibacterial Activity

Field

This compound is used in the field of Microbiology .

Application

Recently, pyrazolo [3,4- d ]pyrimidines have become increasingly attractive for their potential antimicrobial properties .

Method of Application

The activity of a library of in-house pyrazolo [3,4- d ]pyrimidines, targeting human protein kinases, was explored against Staphylococcus aureus and Escherichia coli .

Results

The results represent a first step towards the potential application of dual active pyrazolo [3,4- d ]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

Antidiabetic Activity

Field

This compound is used in the field of Endocrinology .

Application

Pyrazolo[3,4-d]pyrimidines have been found to have potential antidiabetic properties .

Method of Application

The exact method of application is not specified in the literature, but it is likely that these compounds would be administered orally in the form of a pill or capsule, similar to other antidiabetic medications .

Results

While the specific results of studies investigating the antidiabetic properties of pyrazolo[3,4-d]pyrimidines are not detailed in the literature, the fact that these compounds are being investigated for this purpose suggests that they have shown promise in preliminary studies .

Anti-Alzheimer’s Disease Activity

Field

This compound is used in the field of Neurology .

Application

Pyrazolo[3,4-d]pyrimidines have been found to have potential anti-Alzheimer’s disease properties .

Method of Application

The exact method of application is not specified in the literature, but it is likely that these compounds would be administered orally in the form of a pill or capsule, similar to other Alzheimer’s disease medications .

Results

While the specific results of studies investigating the anti-Alzheimer’s disease properties of pyrazolo[3,4-d]pyrimidines are not detailed in the literature, the fact that these compounds are being investigated for this purpose suggests that they have shown promise in preliminary studies .

Antiviral Activity

Field

This compound is used in the field of Virology .

Application

Pyrazolo[3,4-d]pyrimidines, including 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, have been found to have potential antiviral properties .

Method of Application

The exact method of application is not specified in the literature, but it is likely that these compounds would be administered orally or intravenously, similar to other antiviral medications .

Results

While the specific results of studies investigating the antiviral properties of pyrazolo[3,4-d]pyrimidines are not detailed in the literature, the fact that these compounds are being investigated for this purpose suggests that they have shown promise in preliminary studies .

Analgesic Activity

Field

This compound is used in the field of Pharmacology .

Application

Pyrazolo[3,4-d]pyrimidines, including 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, have been found to have potential analgesic (pain-relieving) properties .

Method of Application

The exact method of application is not specified in the literature, but it is likely that these compounds would be administered orally or intravenously, similar to other analgesic medications .

Results

While the specific results of studies investigating the analgesic properties of pyrazolo[3,4-d]pyrimidines are not detailed in the literature, the fact that these compounds are being investigated for this purpose suggests that they have shown promise in preliminary studies .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKOHPBJRRSUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472777
Record name 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

CAS RN

100644-65-3
Record name 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde (2) (150 g, 0.785 mol), THF (2.7 L) and triethylamine (125 ml) was added anhydrous hydrazine (25.5 ml in 600 ml of water) drop wise over 25 min. Alternatively, hydrazine monohydrate can be used instead of anhydrous hydrazine. The mixture was stirred for 1 h. The solids were filtered off and the filtrate was evaporated to remove about 80% of the THF. Water was added and the resulting precipitate was filtered and dried under vacuum. The solid was then dissolved in a minimum volume of hot DMF and precipitate by addition of water to provide 112 g (85% yield) of 4-chloro-6-aminopyrazolo[3,4-d]pyrimidine (3).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 L
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde (5 g, 26.04 mmol) is dissolved in THF (125 ml), Et3N (4.13 ml, 29.6 mmol) is added followed by hydrazine monohydrate (1.19 g, 26.04 mmol) in water (15 ml) and the reaction mixture is stirred at room temperature for 1.5 hours. The organic solvent is removed in vacuo and a further 30 ml of water is added to the reaction mixture. The resulting precipitate is collected by filtration and dried under vacuum to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
4.13 mL
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 2
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 3
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 4
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 5
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 6
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Citations

For This Compound
6
Citations
D Kim, SY Kim, D Kim, NG Yoon, J Yun, KB Hong… - Bioorganic …, 2020 - Elsevier
TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial paralog of Hsp90 related to the promotion of tumorigenesis in various cancers via maintaining mitochondrial integrity, …
Number of citations: 12 www.sciencedirect.com
J Jung, Y Lee, AN Moon, J Ann, JJ Jeong, N Do, J Lee - Pharmaceuticals, 2022 - mdpi.com
New compounds with 1H-pyrazolo [3,4-d]pyrimidin-6-amine core scaffolds were synthesized and characterized in vitro to determine their affinity for human A 2A and A 1 receptors. …
Number of citations: 6 www.mdpi.com
F Seela, G Becher - Helvetica Chimica Acta, 2000 - Wiley Online Library
The synthesis of the N 9 ‐ and N 8 ‐(β‐D‐2′‐deoxyribonucleosides) 2 and 10, respectively, of 8‐aza‐7‐deazapurin‐2‐amine (=1H‐pyrazolo[3,4‐d]pyrimidin‐6‐amine) is described. …
Number of citations: 30 onlinelibrary.wiley.com
S Redenti, A Ciancetta, G Pastorin… - Current Topics in …, 2016 - ingentaconnect.com
Adenosine was defined as a neuromodulator which exerts its action by interaction with specific G-protein coupled receptor termed adenosine receptors. Adenosine receptors are …
Number of citations: 20 www.ingentaconnect.com
F Seela, G Becher, H Rosemeyer, H Reuter… - Helvetica chimica …, 1999 - Wiley Online Library
The conformation of the 7‐bromo‐ and 7‐iodo‐substituted 8‐aza‐7‐deazapurine nucleosides 1 and 2 in the solid state and in aqueous solution was studied by single‐crystal X‐ray …
Number of citations: 46 onlinelibrary.wiley.com
HK Park, H Jeong, E Ko, G Lee, JE Lee… - Journal of Medicinal …, 2017 - ACS Publications
Although Hsp90 inhibitors can inhibit multiple tumorigenic pathways in cancer cells, their anticancer activity has been disappointingly modest. However, by forcing Hsp90 inhibitors into …
Number of citations: 43 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.